molecular formula C26H34 B3051877 2-Dodecylphenanthrene CAS No. 3674-72-4

2-Dodecylphenanthrene

Cat. No.: B3051877
CAS No.: 3674-72-4
M. Wt: 346.5 g/mol
InChI Key: STXCMFGUPUBXHF-UHFFFAOYSA-N
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Description

2-Dodecylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with a dodecyl group attached to the phenanthrene structure

Scientific Research Applications

2-Dodecylphenanthrene has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of dyes, lubricants, and other industrial chemicals.

Future Directions

: NIST Chemistry WebBook

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dodecylphenanthrene typically involves the alkylation of phenanthrene with dodecyl halides under Friedel-Crafts alkylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), at elevated temperatures. The general reaction scheme is as follows:

Phenanthrene+Dodecyl HalideAlCl3This compound\text{Phenanthrene} + \text{Dodecyl Halide} \xrightarrow{\text{AlCl3}} \text{this compound} Phenanthrene+Dodecyl HalideAlCl3​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Dodecylphenanthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Halogenated and nitrated phenanthrene derivatives.

Mechanism of Action

The mechanism of action of 2-Dodecylphenanthrene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylphenanthrene
  • 2-Ethylphenanthrene
  • 2-Vinylphenanthrene

Comparison

2-Dodecylphenanthrene is unique due to the presence of a long dodecyl chain, which imparts distinct physicochemical properties compared to its shorter alkyl chain analogs

Properties

IUPAC Name

2-dodecylphenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34/c1-2-3-4-5-6-7-8-9-10-11-14-22-17-20-26-24(21-22)19-18-23-15-12-13-16-25(23)26/h12-13,15-21H,2-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXCMFGUPUBXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296021
Record name 2-Dodecylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-72-4
Record name 2-Dodecylphenanthrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Dodecylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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